molecular formula C14H13NO5 B14945854 2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid

2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid

Cat. No.: B14945854
M. Wt: 275.26 g/mol
InChI Key: XLJIKQRSOSBXEZ-UHFFFAOYSA-N
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Description

2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and an amide linkage to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoyl chloride with furan-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, facilitated by the base, which neutralizes the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or other strong nucleophiles.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-({[(4-Hydroxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-({[(4-Methylphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-({[(4-Methoxyphenyl)carbonyl]amino}methyl)furan-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in electron-donating interactions, potentially enhancing the compound’s stability and binding properties.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-[[(4-methoxybenzoyl)amino]methyl]furan-3-carboxylic acid

InChI

InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)13(16)15-8-12-11(14(17)18)6-7-20-12/h2-7H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

XLJIKQRSOSBXEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=C(C=CO2)C(=O)O

Origin of Product

United States

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